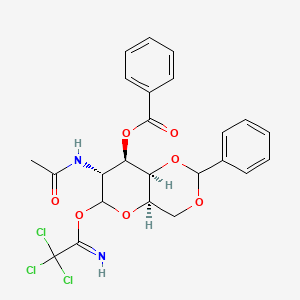

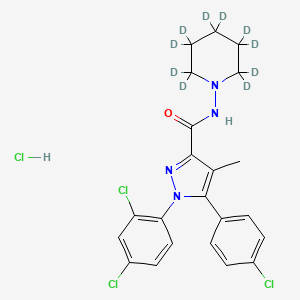

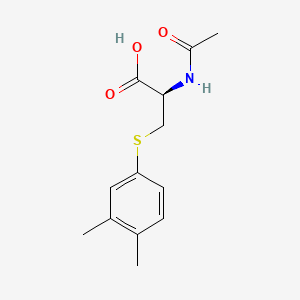

![molecular formula C16H16N2O2 B565357 10,11-Dihydro-5H-pyrido[2,3-c][2]benzazepine-10-carboxylic Acid Ethyl Ester CAS No. 1071504-73-8](/img/structure/B565357.png)

10,11-Dihydro-5H-pyrido[2,3-c][2]benzazepine-10-carboxylic Acid Ethyl Ester

Übersicht

Beschreibung

10,11-Dihydro-5H-pyrido2,3-cbenzazepine-10-carboxylic Acid Ethyl Ester is a chemical compound with the molecular formula C16H16N2O2 and a molecular weight of 268.31 . It is available for purchase from various biochemical suppliers .

Physical And Chemical Properties Analysis

This compound is reported to have a molecular weight of 268.31 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility aren’t available in the search results.Wissenschaftliche Forschungsanwendungen

Structural and Biological Activity Studies

Research on 3-benzazepines, a class closely related to 10,11-Dihydro-5H-pyrido[2,3-c][2]benzazepine-10-carboxylic Acid Ethyl Ester, has revealed important insights into their structural and biological activities. Studies have identified that certain 3-benzazepines demonstrate significant cytotoxic effects on human promyelotic leukemia cells, with some compounds exhibiting twice the cytotoxicity of dopamine. These compounds have also shown to produce radicals and enhance the decay of ascorbic acid in rat brain homogenate. Furthermore, they have the potential to form complexes with plasmid DNA and inhibit the multidrug resistance P-glycoprotein efflux pump in mouse lymphoma cells. The inhibitory effects of these compounds against reverse transcriptase of Moloney leukemia have also been observed, indicating their potential in medicinal chemistry, especially in the development of Central Nervous System (CNS) acting drugs (Kawase, Saito, & Motohashi, 2000).

Biotechnological Implications

The scope of research extends to the biotechnological implications of related compounds. Lactic acid, a carboxylic acid like the ethyl ester , serves as a precursor for various potentially valuable chemicals. These include pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester, all of which can be produced from lactic acid via chemical and biotechnological routes. The emergence of biotechnological processes for the production of lactic acid derivatives could offer greener and more sustainable alternatives to chemical routes, highlighting the potential of such compounds in green chemistry (Gao, Ma, & Xu, 2011).

Environmental Considerations

In the context of environmental science, the compound's ester structure is noteworthy. Studies on lactones, which are cyclic esters of hydroxycarboxylic acids, reveal their potential as biofuel candidates due to their favorable physical and chemical properties and their derivation from cellulosic biomass. Understanding the reactions of lactones with various agents is crucial for evaluating their atmospheric impact and exploring their utility in sustainable fuel production (Ausmeel et al., 2017).

Eigenschaften

IUPAC Name |

ethyl 6,11-dihydro-5H-pyrido[2,3-c][2]benzazepine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-2-20-16(19)14-13-8-4-3-6-11(13)10-12-7-5-9-17-15(12)18-14/h3-9,14H,2,10H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKACMLVOCNHQTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2=CC=CC=C2CC3=C(N1)N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00721203, DTXSID201128346 | |

| Record name | Ethyl 10,11-dihydro-5H-pyrido[2,3-c][2]benzazepine-10-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5H-Pyrido[2,3-c][2]benzazepine-10-carboxylic acid, 10,11-dihydro-, ethyl ester, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201128346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1071504-75-0, 1071504-73-8 | |

| Record name | 5H-Pyrido[2,3-c][2]benzazepine-10-carboxylic acid, 10,11-dihydro-, ethyl ester, (+)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1071504-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 10,11-dihydro-5H-pyrido[2,3-c][2]benzazepine-10-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5H-Pyrido[2,3-c][2]benzazepine-10-carboxylic acid, 10,11-dihydro-, ethyl ester, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201128346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

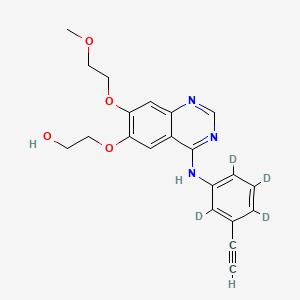

![1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide](/img/structure/B565274.png)

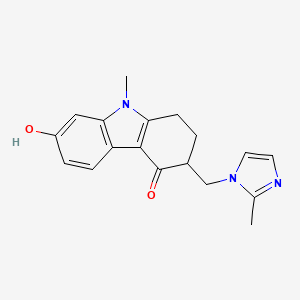

![N4-tert-Butoxycarbonyl-1-[2-(2-hydroxyethoxy)ethyl]piperazine N1-Oxide](/img/structure/B565275.png)